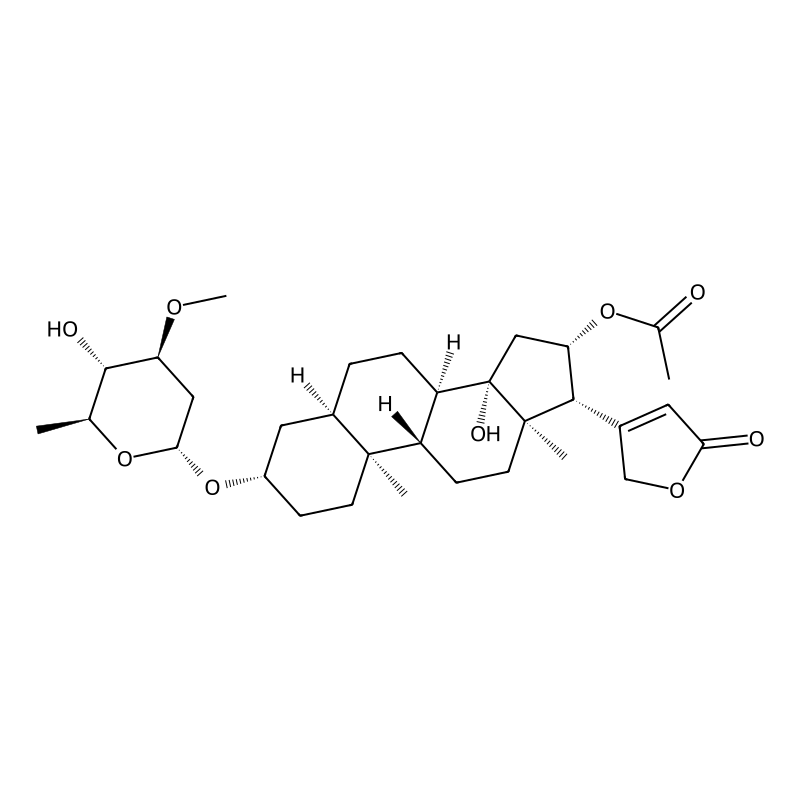

Oleandrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

Nerium oleander natural sources of oleandrin

Oleandrin Distribution in Nerium oleander

The concentration of this compound varies significantly depending on the plant part, geographical location, and cultivar. The table below summarizes quantitative data from various studies.

| Plant Part | This compound Concentration (Dry Weight) | Location / Context | Source / Citation |

|---|---|---|---|

| Roots | 0.34 - 0.64 mg/g | Syria | [1] |

| Leaves | 0.18 - 0.31 mg/g | Syria | [1] |

| 4.16 - 6.20 mg/g | Brazil (different flower colors) | [1] | |

| 368 - 704 µg/g | India (seasonal variation) | [1] | |

| 0.01 - 0.48 mg/g (Mean: 0.12 mg/g) | Eastern Algeria | [2] | |

| Stems | 0.12 - 0.23 mg/g | Syria | [1] |

| Flowers | 0.07 - 0.13 mg/g | Syria | [1] |

Key Factors Influencing Concentration:

- Plant Part: The general order of this compound concentration is root > leaf > stem > flower [1].

- Cultivar Variation: Recent research indicates that red-flowered oleander varieties tend to have higher concentrations of this compound and other toxic cardiac glycosides compared to white-flowered varieties [3].

- Environmental Factors: Significant differences in this compound content are observed between plants from different geographical provinces and between wild and cultivated shrubs [2].

Analytical Method for Quantifying this compound

For researchers needing to reproduce quantification experiments, here is a detailed methodology from a recent study.

Objective: To develop and validate an UHPLC-DAD method for the determination of this compound in dried leaves of Nerium oleander [2].

Experimental Workflow: The following diagram outlines the key steps in the analytical protocol.

Detailed Protocols:

- Sample Preparation: 100 dried leaf samples were collected, ground to a homogeneous powder, and extracted with ethanol [2].

- Chromatography Conditions:

- Apparatus: UHPLC-DAD system.

- Column: C18 reverse-phase column.

- Mobile Phase: Gradient of sodium dihydrogen phosphate buffer and acetonitrile.

- Flow Rate: 0.5 ml/min.

- Detection: Diode Array Detector (DAD) at 215 nm [2].

- Method Validation: The method was validated for linearity (0.1–25 µg/mL, R² > 0.999), precision, and accuracy [2].

Pharmacological and Toxicological Profile

This compound is the principal bioactive and toxic component in N. oleander, and understanding its properties is crucial for drug development.

- Mechanism of Action: this compound is a cardiac glycoside that exerts its effects primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to increased intracellular sodium and calcium, which is the basis for both its cardiotonic and toxic effects [4].

- Therapeutic Potential: Preclinical research indicates this compound has anticancer [1] [5], anti-viral (including against SARS-CoV-2) [5], and neuroprotective properties [1] [6]. Drug formulations like Anvirzel and PBI-05204, which are oleander extracts with this compound as the principal component, have entered Phase I and II clinical trials for cancer [1] [5].

- Toxicity Considerations: this compound has a narrow therapeutic window [5]. All parts of the plant are highly poisonous, whether fresh or dried [2]. The estimated fatal blood concentration in humans is approximately 20 ng/mL [5]. Ingestion of even small amounts, such as one leaf for a child or 5-15 leaves for an adult, can be fatal [5] [2].

References

- 1. Chemistry, resources, anticancer effects, other ... [japsonline.com]

- 2. Development and validation of an UHPLC-DAD method for ... [sciencedirect.com]

- 3. Differentially Altered Phytochemical Composition ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound: A Systematic Review of its Natural Sources ... [frontiersin.org]

- 6. Extract containing this compound and method of production ... [patents.google.com]

oleandrin mechanism of action Na K ATPase

Molecular Mechanism of Action

Oleandrin is a lipid-soluble cardiac glycoside that binds to and inhibits the Na+/K+-ATPase, an integral membrane pump responsible for maintaining cellular electrochemical gradients [1] [2] [3]. The table below summarizes the core mechanism and its consequences.

| Aspect of Mechanism | Detailed Description |

|---|---|

| Primary Target | Na+/K+-ATPase (Sodium-Potassium Pump) [4] [2] [3] |

| Key Consequence of Inhibition | Intracellular increase in Na+ leads to a secondary increase in intracellular Ca2+ via the Na+/Ca2+ exchanger [5] [3]. |

| Downstream Signaling | Beyond ion homeostasis, inhibition initiates signal transduction cascades. It affects pathways regulating cell growth, survival, and proliferation, including suppressing NF-κB and STAT-3 signaling [5] [6]. |

| Ultimate Cellular Effects | Altered gene expression, induction of autophagy or apoptosis, and inhibition of cell proliferation [4] [7] [6]. |

Targeting Cancer Cells via Na+/K+-ATPase α Subunits

The anticancer activity of this compound is closely linked to its interaction with specific isoforms of the Na+/K+-ATPase α subunit, which serve as its functional receptor [4] [7].

- Isoform-Specific Targeting: The Na+/K+-ATPase has multiple α isoforms (α1, α2, α3, α4). This compound has a higher binding affinity for the α3 isoform compared to the α1 isoform [4]. Many human cancer cells overexpress the α3 subunit, making them more sensitive to this compound [5] [4].

- Altered Cellular Localization in Cancer: Research shows a critical difference in the location of the α3 subunit between normal and cancerous tissues. In normal lung and colon epithelia, the α3 subunit is predominantly located at the cytoplasmic membrane [4] [7]. In contrast, in matched cancer tissues, its expression shifts to a peri-nuclear position [4] [7]. This altered distribution in cancer cells may represent a target of opportunity for therapy.

The following diagram illustrates the core mechanism by which this compound binding to Na+/K+-ATPase triggers downstream signaling events that lead to cancer cell death.

Quantitative Data on this compound's Anticancer Activity

The potency of this compound varies across different cancer cell types, reflecting differences in Na+/K+-ATPase expression and other cellular contexts.

| Cancer Type | Cell Line/Model | Reported Activity (IC₅₀ or Effective Concentration) | Key Findings |

|---|---|---|---|

| Colon Cancer | Undifferentiated CaCO-2 cells | IC₅₀: 8.25 nM [4] [7] | Induced autophagic cell death; 3x more potent than in differentiated cells [4] [7]. |

| Colon Cancer | Differentiated CaCO-2 cells | IC₅₀: >25 nM [4] [7] | Demonstrated significantly lower sensitivity [4] [7]. |

| Pancreatic Cancer | Panc-1 cells | IC₅₀: 5.6 nM [8] | High potency in specific pancreatic cancer lines [8]. |

| Pancreatic Cancer | MiaPaca cells | IC₅₀: 15.6 nM [8] | -- |

| Breast Cancer | MDA-MB-231 & RT-R-MDA-MB-231 | 50 nM (this compound) [5] | Inhibited invasion, reduced OCT3/4, β-catenin, MMP-9 via STAT-3 suppression [5]. |

| Breast Cancer | MDA-MB-231 & RT-R-MDA-MB-231 | 100 nM (Odoroside A) [5] | -- |

Experimental Approaches for Investigation

For researchers aiming to study this compound's mechanism, key methodological considerations from the literature include:

- Cell Line Selection: Use paired normal and cancerous cell lines, or models like CaCO-2 colon cancer cells that can be driven to differentiate, to investigate differences in sensitivity and α subunit localization [4] [7].

- Differentiation Protocols: For CaCO-2 cells, grow them at high density for 14 days to allow spontaneous differentiation. For other lines like HT-29, treatment with sodium butyrate (2.5 mM for 72 hours) can induce differentiation [4].

- Proliferation Assays: Assess anti-proliferative effects using standardized assays like BrdU incorporation after 48 hours of this compound treatment across a concentration range (e.g., 0.2–25 nM) [4].

- Localization Studies: Investigate the intracellular distribution of the α3 subunit via immunohistochemical staining in tissue samples or immunofluorescence in cultured cells, noting its shift from the cytoplasmic membrane to a peri-nuclear location in cancer [4] [7].

- Mechanistic Probes: Examine markers of this compound-induced cell death (e.g., LC3 for autophagy) and changes in key signaling pathways (e.g., phospho-ERK and phospho-STAT-3) [5] [4].

The workflow for a typical experiment exploring the relationship between α3 subunit localization and this compound sensitivity is summarized below.

Critical Research and Safety Considerations

- Therapeutic Window: this compound has a very narrow therapeutic window [2]. The toxic blood concentration in humans is estimated to be as low as 1-2 ng/mL, with a fatal concentration of approximately 20 ng/mL [2].

- Clinical Status: While this compound-containing extracts like PBI-05204 and Anvirzel have undergone early-phase clinical trials for cancer, they are not approved drugs in the United States and should only be used within formal clinical research protocols [9] [2].

- Variability in Plant Material: The this compound content in Nerium oleander varies by plant part (highest in roots and leaves), flower color (red often higher than white), season, and extraction solvent, which must be considered when working with crude extracts [10] [8] [2].

References

- 1. Antiviral Effects of this compound | JEP [dovepress.com]

- 2. This compound: A Systematic Review of its Natural Sources ... [frontiersin.org]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Cellular Location and Expression of Na+, K+-ATPase α ... [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) this compound -mediated inhibition of human tumor cell proliferation... [academia.edu]

- 6. Anticancer Potential of this compound: Preclinical Mechanisms, ... [journals.blrcl.org]

- 7. Cellular location and expression of Na +, K + - ATPase α subunits affect... [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry, resources, anticancer effects, other ... [japsonline.com]

- 9. | Memorial Sloan Kettering Cancer Center this compound [mskcc.org]

- 10. Differentially Altered Phytochemical Composition ... [sciencedirect.com]

Quantitative Pharmacokinetic Parameters of Oleandrin

The following table consolidates key quantitative data from preclinical and clinical observations, primarily from [1] and other sources as noted.

| Parameter | Species | Value / Observation | Context / Conditions |

|---|---|---|---|

| Oral Bioavailability | Mouse | ~30% | Compared IV (40 μg/kg) vs. oral (80 μg/kg) dosing [1] |

| Half-life (t₁/₂) | Mouse | IV: 0.4 ± 0.1 h; Oral: 2.3 ± 0.5 h | Suggests flip-flip kinetics (absorption rate-limited elimination) [1] |

| Cmax (Peak Blood Concentration) | Human (Case) | ~7 ng/mL | After a single 15 mg oral dose, reached at 3 hours [2] |

| Toxic Blood Concentration | Human | 1 - 2 ng/mL | Estimated from poisoning cases [3] [4] |

| Fatal Blood Concentration | Human | ~20 ng/mL | Estimated from fatal poisoning cases [3] [4] |

| Protein Binding | In vitro | Reversibly binds to plasma proteins | Contributes to long residence time in the body [2] |

| Primary Excretion Route | Mouse | Feces (66% of dose) | Over 24 hours, indicating biliary elimination [5] [2] |

| Secondary Excretion Route | Mouse | Urine (8% of dose) | Over 24 hours [5] |

| Blood-Brain Barrier Penetration | Mouse & Human | Confirmed | Accumulates and persists in brain tissue [5] [1] [6] |

| Lethal Dose (Plant Material) | Human (Adult) | 5-15 leaves or ~3g dried leaves | Fatal poisoning [3] [4] |

ADME Profile and Experimental Insights

Absorption

- Routes: Oleandrin is absorbed through the oral mucosa and the gastrointestinal tract after ingestion [5] [2]. Absorption via inhalation has also been documented in poisoning cases, as the lipophilic nature of this compound allows for pulmonary absorption [6].

- Kinetics: Absorption after oral administration in mice is rapid, with a peak plasma concentration (Tmax) reached at approximately 20 minutes [1].

- Factors Limiting Bioavailability: The relatively low oral bioavailability (~30%) is attributed to its poor water solubility, potential P-glycoprotein (P-gp)-mediated efflux in the gut, and a significant first-pass effect in the liver [3] [2] [1].

Distribution

- Tissue Distribution: this compound is widely distributed throughout the body. Animal studies show the highest concentrations accumulate in the liver, at levels nearly double those found in the heart or kidneys [1]. It is also distributed to the lungs and brain [7] [6].

- Key Characteristic: Its high lipophilicity enables it to cross the blood-brain barrier and accumulate in the central nervous system, where it can persist for extended periods [5] [1].

Metabolism

This compound undergoes phased metabolism, primarily in the liver and intestines [2]. The core metabolic pathway involves the hydrolysis of the sugar moiety, as illustrated below.

This compound is primarily metabolized to its aglycone, oleandrigenin, which may undergo further conjugation [3] [2].

- Phase I: The primary metabolic step is hydrolysis, where the L-oleandrose sugar is cleaved off to form the active aglycone metabolite, oleandrigenin [3] [2] [1].

- Phase II: Oleandrigenin and other metabolites are likely subject to conjugation with molecules like glucuronic acid, increasing their water solubility for excretion [2].

Excretion

- Primary Route: Biliary excretion and fecal elimination is the major route, accounting for most of the administered dose in mice [5] [2]. This also suggests the potential for enterohepatic recirculation, where conjugated metabolites are deconjugated by gut bacteria and reabsorbed, prolonging the compound's presence in the body [3] [2].

- Secondary Route: A smaller fraction is excreted renally [5].

- Slow Clearance: this compound is cleared from the body slowly, which contributes to its narrow therapeutic window and risk of accumulation poisoning [3] [2].

Detailed Experimental Protocols from Literature

For researchers looking to replicate or build upon existing work, here are methodologies cited in the literature.

Protocol: LC-MS/MS Analysis of this compound in Biological Samples

This is a common and sensitive method for quantifying this compound and its metabolites.

- Sample Preparation (Human Blood): Use Solid Phase Supported Liquid-Liquid Extraction (LLE). Samples are processed using an Agilent Eclipse Plus C18 column or equivalent. Protein precipitation is an alternative pretreatment method [2].

- Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- Conditions:

- Ionization: Electrospray Ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in complex matrices.

- Performance: This method can achieve a Limit of Detection (LOD) as low as 0.5 ng/mL in blood, with recoveries ranging between 75.2% and 98.0% [2].

Protocol: Murine Pharmacokinetic Study

This in vivo protocol provides key parameters like bioavailability and half-life.

- Animal Model: Mice.

- Dosing:

- Sample Collection: Collect blood plasma at multiple time points post-administration. Tissues (liver, kidney, heart, brain) can also be harvested for distribution analysis [1].

- Analysis: Use radiolabeled [³H]this compound or LC-MS/MS to measure compound concentration in plasma and tissues over time. Calculate PK parameters using non-compartmental methods [1].

Critical Toxicology and Research Limitations

- Narrow Therapeutic Window: this compound's therapeutic blood concentration is very close to its toxic concentration (1-2 ng/mL), making dosing challenging [3] [8].

- Cardiotoxicity Mechanism: The primary mechanism of toxicity is the inhibition of cardiac Na+/K+-ATPase, leading to increased intracellular calcium, which causes arrhythmias, hyperkalemia, and can be fatal [3] [6].

- Data Gaps: The current ADME profile is inferred largely from animal studies and human poisoning reports. There is a lack of robust, systematic pharmacokinetic data from controlled clinical trials in humans [3] [2] [8].

References

- 1. (PDF) Murine pharmacokinetics and metabolism of this compound ... [academia.edu]

- 2. https://www.frontiersin.org/journals/pharmacology/articles/ ... [frontiersin.org]

- 3. : A Systematic Review of its Natural Sources, Structural... This compound [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Systematic Review of its Natural Sources ... [frontiersin.org]

- 5. Anticancer Potential of this compound: Preclinical Mechanisms, ... [journals.blrcl.org]

- 6. Case Report: this compound intoxication by inhalation in beef cattle [pmc.ncbi.nlm.nih.gov]

- 7. This compound-mediated suppression of MELK induces ... [pubmed.ncbi.nlm.nih.gov]

- 8. | Memorial Sloan Kettering Cancer Center this compound [mskcc.org]

Comprehensive Technical Guide: Oleandrin Enterohepatic Circulation and Its Implications for Drug Development

Introduction to Oleandrin and Its Pharmacological Significance

This compound is a highly lipid-soluble cardiac glycoside (CG) isolated primarily from the plant Nerium oleander (Apocynaceae family). This potent phytochemical has garnered significant attention in pharmacological research due to its dual nature—exhibiting potential therapeutic benefits while possessing a narrow therapeutic window that can lead to severe toxicity. The chemical structure of this compound (C~32~H~48~O~9~) features a steroidal aglycone moiety connected to a sugar unit, which confers both its pharmacological activity and lipophilic characteristics. With a molecular weight of 576.727 Da, this compound manifests as a white crystalline powder with a melting point of 250°C, demonstrating insolubility in water but good solubility in organic solvents such as methanol, ethanol, and chloroform [1].

The therapeutic potential of this compound spans traditional applications for congestive heart failure to more recent investigations into its anti-cancer properties and novel antiviral effects, including activity against SARS-CoV-2 [1] [2]. Despite this promising pharmacological profile, this compound's clinical application remains challenging due to its pronounced cardiotoxicity and complex pharmacokinetic behavior. Understanding the enterohepatic circulation of this compound is particularly crucial for drug development professionals, as this process significantly influences its exposure levels, elimination kinetics, and potential for accumulation toxicity [1]. This technical guide comprehensively examines the current evidence for this compound's enterohepatic circulation, presents validated analytical methods for its quantification, and discusses implications for therapeutic development.

Enterohepatic Circulation of this compound

Pharmacokinetic Overview and Evidence for Enterohepatic Circulation

Enterohepatic circulation represents a critical pharmacokinetic process wherein drugs or their metabolites are excreted via bile into the intestinal lumen, only to be reabsorbed and returned to the systemic circulation. For this compound, this process contributes significantly to its prolonged elimination half-life and potential for accumulation toxicity. Current evidence, derived primarily from poisoning cases and limited animal studies, strongly suggests that this compound undergoes enterohepatic circulation [1]. This recirculation process explains the protracted toxic effects observed in oleander poisoning cases despite initial interventions, as this compound continues to be recycled between the liver and gastrointestinal tract [1] [2].

The pharmacokinetic profile of this compound is characterized by rapid absorption through the gastrointestinal tract, with an oral bioavailability estimated at only 30-40% due to significant first-pass metabolism [3]. Once absorbed, this compound's high lipophilicity facilitates extensive tissue distribution, particularly to lipid-rich organs including the heart, liver, and kidneys. The compound demonstrates extensive plasma protein binding, which further influences its distribution characteristics and elimination kinetics [1] [3]. This compound is primarily metabolized in the liver through Phase I biotransformation (hydroxylation and demethylation catalyzed by cytochrome P450 enzymes) followed by Phase II conjugation reactions with glucuronic acid or sulfate groups [2] [3]. The resulting metabolites, including the primary deglycosylated metabolite oleandrigenin, maintain biological activity and may contribute to both therapeutic and toxic effects [1].

Implications of Enterohepatic Circulation

The enterohepatic recycling of this compound has several critical implications for its pharmacological and toxicological profile:

Prolonged Half-life: The recycling process significantly extends this compound's residence time in the body, with an elimination half-life ranging between 5 and 22 hours depending on individual metabolic capacity and dose [3]. This prolonged half-life contributes to the narrow therapeutic window and increases the risk of accumulation with repeated dosing.

Multiple Concentration Peaks: The biliary excretion and subsequent intestinal reabsorption of this compound and its metabolites can result in multiple plasma concentration peaks rather than a smooth decline following administration [1]. This phenomenon complicates pharmacokinetic modeling and dose regimen design.

Treatment Challenges in Poisoning: The continuous recycling of this compound explains why multidose activated charcoal may be beneficial in poisoning cases, as it can interrupt the enterohepatic cycle by adsorbing the compound in the gastrointestinal tract, thereby enhancing elimination [4]. This approach is particularly relevant when the specific antidote (Digoxin-specific antibody fragments, or Digifab) is unavailable or ineffective [4].

Quantitative Data Summary

Table 1: Tissue Distribution of this compound in Documented Fatal Poisoning Cases

| Matrix | Concentration | Case Details | Reference |

|---|---|---|---|

| Blood | 37.5 ng/mL | 71-year-old male, leaf infusion suicide | [5] |

| Vitreous humor | 12.6 ng/mL | Same case as above | [5] |

| Urine | 83.8 ng/mL | Same case as above | [5] |

| Liver | 205 ng/mg | Same case as above | [5] |

| Gastric content | 31.2 µg/mL | Same case as above | [5] |

| Leaf infusion | 38.5 µg/mL | Same case as above | [5] |

| Blood | 9.8-10 ng/mL | Various fatal cases | [6] |

| Blood | 66 ng/mL | 25 leaves ingestion, death after 5 hours | [6] |

| Urine | 254 ng/mL | Same case as above (25 leaves) | [6] |

| Blood | 1-2 ng/mL | Toxic threshold concentration | [1] |

| Blood | ~20 ng/mL | Generally fatal concentration | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Oral bioavailability | 30-40% | Limited by first-pass metabolism | [3] |

| Elimination half-life | 5-22 hours | Dose and individual dependent | [3] |

| Half-life in humans | ~2.3 hours | Based on volunteer study | [2] |

| Primary excretion route | Feces (~66%) | Biliary elimination | [7] |

| Secondary excretion route | Urine (~8%) | Renal elimination | [7] |

| Plasma protein binding | Extensive | Contributes to long half-life | [1] [3] |

| Volume of distribution | Large | Extensive tissue distribution | [1] |

Table 3: Analytical Methods for this compound Detection

| Method | Matrix | Sample Preparation | LOD/LOQ | Recovery | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Blood, urine, tissues | LLE or SPE | 1 ng/mL (LOD) | >90% | [1] [6] |

| LC-MS/MS | Blood | Protein precipitation | 0.5 ng/mL (LOD) | 75.2-95.7% | [2] |

| LC-MS/MS | Blood | Solid phase-supported LLE | 0.5 ng/mL (LOD) | 90.0-98.0% | [2] |

| UPLC-MS/MS | Milk, cheese | SPE | 0.018-0.010 ng/mL (LOD) | 74.8±5.8% (milk) | [2] |

| UHPLC-MS/MS | Blood, serum, tissues | SPE | 0.11 ng/mL (LOD) | 62.9-80.5% | [2] |

| Immunoassay | Serum | Minimal processing | Qualitative only | N/A | [4] |

| GC-MS | Blood, urine | LLE | N/A | N/A | [5] |

Analytical Methodologies for this compound Quantification

Sample Preparation Techniques

Liquid-Liquid Extraction (LLE) is widely employed for this compound isolation from biological matrices, with ethyl acetate being the preferred solvent due to its extraction efficiency and compatibility with subsequent analysis. Typical LLE protocols involve mixing 1mL of biological sample (blood, urine, vitreous humor) with 3mL of ethyl acetate, vigorous agitation for 10 minutes, followed by centrifugation at 6000 rpm for 5 minutes [5]. The organic layer is then transferred and evaporated under nitrogen stream, with the residue reconstituted in mobile phase compatible solvent for analysis. This method demonstrates excellent recovery rates exceeding 90% for this compound from blood matrices [6].

Solid-Phase Extraction (SPE) provides an alternative sample preparation approach, particularly valuable for complex matrices or when analyzing multiple cardiac glycosides simultaneously. SPE protocols typically utilize C~18~ cartridges conditioned with methanol and water, followed by sample loading, washing with water or dilute organic solvents, and elution with high-percentage organic solvent (e.g., 90% methanol in water) [2]. SPE methods demonstrate slightly variable but generally acceptable recovery rates ranging from 62.9% to 98.0% depending on the specific matrix and extraction conditions [2]. The choice between LLE and SPE depends on the required sensitivity, matrix complexity, and available laboratory resources.

LC-MS/MS Analysis Protocols

Liquid Chromatography separation of this compound is optimally achieved using reversed-phase columns, with Zorbax DB-C~18~ (4.6 × 50 mm, 1.8 µm particle size) or equivalent columns providing excellent resolution [5]. Mobile phases typically consist of 0.5% formic acid in water (eluent A) and 0.5% formic acid in acetonitrile (eluent B), with a gradient program starting with 5% B at 0-0.2 minutes, increasing to 100% B at 5 minutes, maintained until 7 minutes, then returning to initial conditions [5]. The flow rate is generally set at 0.9 mL/min with injection volumes of 10-20 µL. Under these conditions, this compound typically elutes at approximately 4.1 minutes, with its metabolites oleandrigenin, neritaloside, and odoroside eluting at 3.90, 3.45, and 3.62 minutes respectively [5].

Mass Spectrometric Detection employing electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) provides the requisite sensitivity and specificity for this compound quantification in biological matrices. Optimal source conditions include: temperature 400°C, curtain gas 30 (arbitrary units), GS1 and GS2 at 50, CAD gas pressure low, and ion spray voltage 5500V [5]. The precursor ion for this compound is m/z 577, with characteristic product ions at m/z 373.0, 433.0, and 355 providing confirmation. For metabolites, key transitions include m/z 593→373 for neritaloside, m/z 433→373 for oleandrigenin, and m/z 535→375 for odoroside [5]. This MRM approach enables highly specific detection of this compound and its major metabolites with limits of detection (LOD) as low as 0.010 ng/mL in favorable matrices [2].

Method Validation Parameters

Validated analytical methods for this compound quantification must establish accuracy, precision, selectivity, linearity, and stability parameters according to accepted bioanalytical method validation guidelines. Accuracy should demonstrate deviations less than 15% from nominal values at quality control concentrations, with precision (both intra-day and inter-day) showing coefficients of variation below 15% [6]. Selectivity must be established using at least six different source matrices to demonstrate absence of interfering peaks at the retention times of this compound and its metabolites [6]. Linearity typically ranges from sub-toxic to fatal concentrations (1-100 ng/mL for blood matrices), with correlation coefficients (r~2~) exceeding 0.99 [6] [5]. Stability experiments should evaluate short-term bench top stability, processed sample stability in autosampler, and freeze-thaw stability to ensure reliable quantification under normal laboratory conditions.

Experimental Workflows and Visualization

Enterohepatic Circulation Pathway of this compound

Enterohepatic circulation pathway of this compound showing recycling between liver and GI tract

The enterohepatic circulation pathway demonstrates how this compound undergoes continuous recycling between the liver and gastrointestinal tract, significantly prolonging its systemic exposure and contributing to its toxic potential. This visualization highlights the key processes of biliary excretion, intestinal reabsorption, and hepatic processing that collectively establish a recirculation loop responsible for the compound's prolonged half-life and complex pharmacokinetic profile.

Analytical Workflow for this compound Quantification

Analytical workflow for this compound quantification showing sample preparation and LC-MS/MS detection

This analytical workflow illustrates the comprehensive process for this compound quantification in biological matrices, highlighting the sample preparation options (LLE or SPE) and the critical LC-MS/MS parameters that enable specific and sensitive detection. The workflow emphasizes the importance of proper chromatographic separation and selective mass spectrometric detection using characteristic ion transitions for reliable this compound quantification in complex matrices.

Research Gaps and Future Directions

The current understanding of this compound's enterohepatic circulation, while substantiated by clinical observations and limited experimental data, suffers from significant methodological limitations and knowledge gaps that merit attention in future research. Most notably, the evidence base relies heavily on case reports and post-mortem analyses rather than controlled pharmacokinetic studies, creating uncertainty about the quantitative significance of enterohepatic recycling under therapeutic conditions [1] [5]. Additionally, the specific enzymes and transporters responsible for this compound's biliary excretion and intestinal reabsorption remain poorly characterized, limiting the ability to predict drug interactions or individual variations in disposition [1].

Priority research initiatives should include: (1) comprehensive mass balance studies using radiolabeled this compound in appropriate animal models to quantify the fraction undergoing enterohepatic recycling; (2) in vitro characterization of the specific hepatic uptake transporters, canalicular efflux transporters, and intestinal transporters involved in this compound's enterohepatic circulation; (3) clinical studies examining the impact of cholestyramine or activated charcoal on this compound's elimination kinetics in humans; and (4) development of physiologically-based pharmacokinetic (PBPK) models incorporating enterohepatic circulation to predict exposure under various physiological and pathological conditions [1] [2]. Addressing these knowledge gaps would significantly advance the rational development of this compound-based therapeutics and improve the management of oleander poisoning cases.

Conclusion

The enterohepatic circulation of this compound represents a critical pharmacokinetic process that significantly influences both its toxicological profile and potential therapeutic applications. This comprehensive review has synthesized evidence from clinical case reports, analytical methodologies, and experimental studies to present a detailed understanding of how this compound undergoes recycling between the liver and gastrointestinal tract, leading to prolonged systemic exposure and complex elimination kinetics. The quantitative data summarized in this guide provide reference values for researchers investigating this compound pharmacology and clinicians managing poisoning cases.

The analytical methodologies presented, particularly the LC-MS/MS protocols, offer sensitive and specific approaches for this compound quantification in biological matrices, enabling precise characterization of its pharmacokinetic behavior. The visualization of enterohepatic circulation and analytical workflows provides conceptual frameworks to guide future research and method development. As interest in this compound's anticancer and antiviral properties continues to grow, understanding and accounting for its enterohepatic circulation will be essential for designing effective therapeutic regimens while minimizing toxicity risks. Future research addressing the identified knowledge gaps will further advance the potential clinical translation of this potent natural product.

References

- 1. This compound: A Systematic Review of its Natural Sources ... [pmc.ncbi.nlm.nih.gov]

- 2. https://www.frontiersin.org/journals/pharmacology/articles/ ... [frontiersin.org]

- 3. Human Deaths Related to Oleander Poisoning: A Review ... [mdpi.com]

- 4. Case Files - Oleander Poisoning [poisoncontrol.utah.edu]

- 5. Fatal poisoning by ingestion of a self-prepared oleander ... [link.springer.com]

- 6. A fatal case of this compound poisoning [sciencedirect.com]

- 7. Anticancer Potential of this compound: Preclinical Mechanisms, ... [journals.blrcl.org]

oleandrin biosynthesis in plant cell cultures

Oleandrin Biosynthesis in Cell Cultures

The following table summarizes the core information available on the production of this compound using plant cell culture technology.

| Aspect | Description |

|---|---|

| General Approach | Use of untransformed and transgenic cell cultures of Nerium oleander for the synthesis of this compound and other metabolites [1]. |

| Stimulation Method | Supplementation of culture media with phytohormones to stimulate this compound synthesis in untransformed cultures [1]. |

| Production Limitation | Early cell death in untransformed cultures can limit the production of large quantities of this compound [1]. |

| Scalability Solution | Use of transgenic cultures with Agrobacteria can produce quantities of this compound fit for pharmaceutical purposes [1]. |

Analytical Methods for Profiling

While specific protocols for establishing cell cultures are not detailed in the search results, several studies used advanced analytical techniques to confirm the presence and quantity of this compound in their extracts. The table below outlines these methods.

| Method | Application in this compound Research |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the phytochemical characterization of complex plant extracts containing this compound and other cardenolides [2]. |

| Mass Spectrometry (MS) | Employed (both low- and high-resolution) to identify and confirm the presence of monoglycosidic cardenolides, including this compound, based on their mass [2]. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A direct analytical technique used for precise detection and quantification of this compound, particularly in medical or legal contexts such as poisoning cases [1]. |

Research Gaps and Future Directions

The current literature confirms the feasibility of producing this compound in cell cultures but highlights areas requiring further investigation:

- Yield Optimization: A key challenge is early cell death in untransformed cultures, which limits yield [1]. Future research should focus on optimizing culture conditions, elicitation strategies, and scaling up transgenic systems.

- Biosynthetic Pathway: The complete biosynthetic pathway of this compound within the plant, and how it functions in a culture system, is not fully elucidated. Mapping this pathway is crucial for metabolic engineering.

Pathways and Workflow Overview

The following diagram illustrates the logical workflow and the two primary pathways for producing this compound, based on the available information.

References

oleandrin structural similarity to digoxin

Mechanism of Action and Toxicity

The structural similarity allows oleandrin to mimic digoxin's mechanism of action and its toxic effects.

Common pathway of this compound and digoxin toxicity.

Immunoassay Cross-Reactivity

The structural similarity causes this compound to cross-react with many digoxin immunoassays, which can be used for its detection. However, the degree of cross-reactivity varies significantly by assay platform, as shown in the table of experimental data below.

Experimental Protocol Summary [1]:

- Objective: To compare the cross-reactivity of this compound in five different digoxin immunoassays.

- Method: Aliquots of drug-free and digoxin-like immunoreactive substances (DLIS)-free serum pools were supplemented with an ethanol extract of oleander leaves or purified this compound. The apparent digoxin concentration was then measured using the following assays: Fluorescence Polarization Immunoassay (FPIA) and Microparticle Enzyme Immunoassay (MEIA) from Abbott; SYNCHRON LX System assay from Beckman; Chemiluminescent Assay (CLIA) and a turbidimetric assay on the ADVIA 1650 analyzer from Bayer.

- Key In-Vivo Model: To confirm in-vitro findings, BALB/c mice were orally administered this compound or oleander extract, and their blood was drawn at 1 and 2 hours post-administration for analysis with the LOCI digoxin assay [2].

The quantitative results from these experiments are summarized below.

| Immunoassay | Apparent Digoxin Concentration (ng/mL) after supplementation with 5.0 μL/mL oleander extract [1] | Type of Interference |

|---|---|---|

| Fluorescence Polarization (FPIA, Abbott) | 2.36 ng/mL | Positive |

| Turbidimetric (ADVIA 1650, Bayer) | 0.82 ng/mL | Positive |

| Synchron LX (Beckman) | 0.93 ng/mL | Positive |

| Microparticle Enzyme (MEIA, Abbott) | 0.32 ng/mL | Positive / Negative (Bidirectional) |

| Chemiluminescent (CLIA, Bayer) | Not detected | No interference |

| LOCI (Siemens) [2] | Significant concentration-dependent apparent digoxin levels observed | Positive / Negative (Bidirectional) |

Note: Bidirectional interference means that depending on the concentration and the presence of actual digoxin, this compound can cause either falsely elevated or falsely lowered digoxin readings [2].

Research and Clinical Implications

This structural similarity has several critical implications:

- Diagnostic Challenge: A positive digoxin immunoassay in a patient not taking the drug can be a clue to oleander exposure. However, the result should be confirmed with more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

- Therapeutic Potential: The similarity to digoxin has spurred research into this compound and its derivatives for treating conditions like cancer and viral infections, though no clinical evidence currently supports its safe or effective use in humans [3] [4].

- Toxicity Treatment: Oleander poisoning is managed aggressively. Digoxin-specific antibody fragments (Digibind/Digifab) can be used as an antidote, as they bind this compound and neutralize its toxicity [5].

References

- 1. Rapid detection of oleander poisoning using digoxin ... [pubmed.ncbi.nlm.nih.gov]

- 2. Bidirectional (Negative/Positive) Interference of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound: A Systematic Review of its Natural Sources ... [frontiersin.org]

- 5. Case Files - Oleander Poisoning [poisoncontrol.utah.edu]

Oleandrin: Physicochemical & Pharmacokinetic Profile

Oleandrin is a highly lipid-soluble cardiac glycoside, a property that fundamentally shapes its pharmacological and toxicological behavior [1] [2]. The table below summarizes its core characteristics and the implications of its lipophilicity.

| Property | Description | Impact on Pharmacokinetics/Pharmacodynamics |

|---|---|---|

| Chemical Structure | Cardenolide; aglycone steroidal moiety, lactone ring, glycosyl moiety [1]. | The aglycone is the pharmacophoric moiety; overall structure confers high lipid solubility [1]. |

| Physical Form | White crystalline powder [1]. | -- |

| Molecular Weight | 576.727 Da [1]. | -- |

| Melting Point | 250°C [1]. | -- |

| Solubility Profile | Insoluble in water; soluble in methanol, ethanol, chloroform, and other organic solvents [1] [3]. | Enables passive diffusion through biomembranes; dictates use of non-polar solvents for extraction [3]. |

| Main Molecular Target | Na+/K+-ATPase pump (NKP) [4]. | Inhibition leads to increased intracellular Ca²⁺, causing positive inotropy (therapeutic) and cardiotoxicity [4]. |

| Therapeutic Blood Concentration | Not precisely defined, but toxic effects observed from ~1-2 ng/ml [1]. | Indicates a very narrow therapeutic window [1]. |

| Fatal Blood Concentration | ~20 ng/ml [1]. | Highlights extreme toxicity potential. |

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound's ADME profile is complex and contributes to its narrow therapeutic window. Key characteristics are organized in the table below.

| ADME Phase | Key Characteristics | Experimental Evidence & Notes |

|---|---|---|

| Absorption | Rapid and effective after oral administration due to high lipophilicity [3]. Bioavailability is limited by first-pass metabolism and potential P-gp efflux [2]. | Based on poisoning cases and animal studies; inferred from its structural similarity to digitoxin [3] [2]. |

| Distribution | Extensive tissue distribution; reversibly binds to plasma proteins; half-life in humans is ~2.3 hours but elimination can be slow, leading to risk of accumulation [2]. | Animal studies show high concentrations in liver, kidneys, and spleen [2]. |

| Metabolism | Undergoes Phase I metabolism (hydrolysis, oxidation) via cytochrome P450 enzymes (e.g., CYP3A4) to active metabolites like oleandrigenin [2]. | Metabolites also contribute to pharmacological and toxic effects [2]. |

| Excretion | Slow; primarily via hepatic/biliary routes; suspected enterohepatic recirculation may prolong exposure [1] [2]. | Renal excretion is minimal [2]. |

The following diagram illustrates the core mechanism of action and the subsequent downstream effects that contribute to both its anticancer and toxic activities.

This compound inhibits Na+/K+-ATPase and STAT-3, driving diverse biological effects.

Experimental Protocols & Methodologies

Analytical Detection of this compound

Accurate quantification of this compound in biological matrices is crucial for PK studies and toxicology. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

- Sample Preparation: Common techniques include Liquid-Liquid Extraction (LLE) with organic solvents or Solid-Phase Extraction (SPE) for complex samples like serum, blood, or tissue homogenates [2].

- Chromatography: Reversed-phase columns (e.g., C18) are standard. The mobile phase is typically a gradient of water and organic modifiers like acetonitrile or methanol, often with additives such as formic acid to improve ionization [2].

- Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, tracking specific precursor-to-product ion transitions for this compound and its metabolites [2].

- Performance: Modern LC-MS/MS methods can achieve Low Limits of Detection (LOD) around 0.5-1.0 ng/mL or lower, with recoveries often exceeding 70-90% [2].

Assessing Anticancer Activity In Vitro

The following workflow, commonly used in cited studies [5] [4], outlines key experiments for evaluating this compound's anticancer effects.

A standard workflow for evaluating the in vitro cytotoxic and anti-invasive effects of this compound.

Research Considerations & Toxicity

- Influencing Factors: this compound content varies significantly by plant variety (red oleander has higher cardenolide levels than white) and extraction solvent (non-polar solvents yield more this compound) [3].

- Toxicity Management: The narrow therapeutic window is the primary challenge. Potential strategies to improve it include using prodrugs to enhance water solubility, novel drug delivery systems (e.g., nanoparticles) for targeted delivery, and exploring therapeutic drug monitoring based on sensitive LC-MS/MS assays [1] [2].

References

- 1. This compound: A Systematic Review of its Natural Sources ... [pmc.ncbi.nlm.nih.gov]

- 2. https://www.frontiersin.org/journals/pharmacology/articles/ ... [frontiersin.org]

- 3. Differentially Altered Phytochemical Composition ... [sciencedirect.com]

- 4. This compound and Its Derivative Odoroside A, Both Cardiac ... [mdpi.com]

- 5. Cytotoxic effects of leaf, stem and root extracts of Nerium ... [academia.edu]

Critical Consideration: Toxicity and Safety

The therapeutic potential of oleandrin is severely constrained by its high and acute toxicity [1] [2]. All parts of the Nerium oleander plant are poisonous, and the toxic compounds remain active even in dried leaves or burned plants [1] [3].

- Mechanism of Toxicity: The primary mechanism is the potent inhibition of the Na+/K+-ATPase pump in cardiac myocytes, which disrupts normal heart rhythm and can lead to fatal arrhythmias [1] [4]. Recent research also implicates dysregulation of calcium (Ca2+) and manganese (Mn2+) homeostasis in its cytotoxic effects [5].

- Toxic and Fatal Doses: Ingestion of just 5-15 leaves for adults or a single leaf for a child can be fatal [1]. The estimated fatal blood concentration of this compound is approximately 20 ng/mL [1] [4].

- Clinical Management: Oleander poisoning is a medical emergency requiring aggressive treatment, which may include gastric decontamination, administration of activated charcoal, and supportive care to manage cardiac symptoms and hyperkalemia [4].

Experimental Insights for Researchers

For researchers investigating this compound's biological activities, here is a summary of key experimental models and methodologies from recent studies.

| Pharmacological Area | Common Experimental Models | Typical Experimental Protocols & Key Findings |

|---|

| Cancer Research | In vitro: Human cancer cell lines (e.g., pancreatic Panc-1, MiaPaca-2; lung, breast, colon).

In vivo: Orthotopic mouse models (e.g., for pancreatic cancer) [6] [2]. | Protocols: Cell viability assays (MTT), apoptosis assays, cell cycle analysis.

Dosing: IC50 values vary; e.g., 5.6 nM for Panc-1 cells, 15.6 nM for MiaPaca-2 cells [6]. In vivo, PBI-05204 was administered at 40 mg/kg/day via oral gavage [2]. |

| Anti-inflammatory & Bone Health | In vitro: Bone marrow-derived macrophages (BMMs) induced with RANKL to form osteoclasts.

In vivo: Ovariectomy (OVX)-induced osteoporotic mouse model [7]. | Protocols: TRAP staining for osteoclasts, Western Blot for MAPK/NF-κB pathway proteins, micro-CT for bone morphology.

Findings: A 2025 study identified LRP4 as a novel target, with this compound inhibiting osteoclast differentiation via the MAPK/NF-κB pathway [7]. |

| Toxicology & Mechanism | In vitro: Saccharomyces cerevisiae (yeast) knockout strains [5]. | Protocols: Growth inhibition assays, cytosolic Ca2+ measurement with aequorin, metal accumulation assays.

Findings: Mutants defective in Ca2+ pumping (pmc1Δ, pmr1Δ) were hypersensitive, and this compound induced Smf1-dependent Mn2+ accumulation [5]. |

Key Experimental Workflow and Signaling Pathway

To help visualize the core experimental approach for studying this compound's mechanisms, the following diagram outlines a general workflow for in vitro and in vivo investigation.

For its anti-osteoporosis effect identified in a 2025 study, this compound acts through a specific molecular pathway, as illustrated below.

References

- 1. : A Systematic Review of its Natural Sources, Structural... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Oleander Uses , Benefits & Dosage [drugs.com]

- 3. Potential of Nerium oleander as a traditional medicine [sciencedirect.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. Cytotoxicity of this compound Is Mediated by Calcium Influx and ... [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry, resources, anticancer effects, other ... [japsonline.com]

- 7. inhibits osteoclast differentiation by targeting the... | CoLab this compound [colab.ws]

Comprehensive Technical Guide: Oleandrigenin Metabolite Properties

Introduction and Chemical Identity

Oleandrigenin is a cardiac glycoside aglycone and the primary active metabolite of oleandrin, which is extracted from the medicinal plant Nerium oleander L. (family Apocynaceae). As a deglycosylated derivative, oleandrigenin is formed through the metabolic removal of the sugar moiety from this compound in human tissues, particularly in the liver and gastrointestinal tract [1] [2]. This biotransformation significantly alters the compound's physicochemical properties, enhancing its lipophilic character and potentially influencing its pharmacological activity and toxicological profile. Cardiac glycosides like oleandrigenin have attracted considerable scientific interest due to their unique mechanism of action involving Na+/K+-ATPase inhibition and their potential applications in cancer therapy, though their narrow therapeutic window requires careful consideration [3] [4].

The structural characteristics of oleandrigenin contribute to its biological activity and pharmacokinetic behavior. Unlike its parent compound this compound, oleandrigenin lacks the oleandrose sugar moiety, which affects its receptor binding affinity, distribution patterns, and elimination kinetics [1]. Understanding these structural-property relationships is essential for evaluating both the therapeutic potential and toxicity risks associated with this compound.

Table 1: Fundamental Chemical Characteristics of Oleandrigenin

| Property | Specification |

|---|---|

| Systematic IUPAC Name | (3β,5β,16β)-16-Acetoxy-3,14-dihydroxycard-20(22)-enolide [5] |

| Alternative Names | 16-O-Acetylgitoxigenin, Gitoxigenin 16-acetate, Oleandrisenin [5] |

| Molecular Formula | C~25~H~36~O~6~ [5] |

| Average Mass | 432.557 Da [5] |

| Monoisotopic Mass | 432.25119 Da [5] |

| Structural Features | Steroid nucleus with unsaturated lactone ring at C17, acetyloxy group at C16 [2] |

| Solubility Profile | Lipid-soluble [1] |

Pharmacokinetic Properties

Absorption, Distribution, and Metabolism

The pharmacokinetic profile of oleandrigenin is characterized by its lipophilic nature, which significantly influences its absorption, distribution, and elimination patterns. Following oral administration of this compound, efficient absorption occurs across the gastrointestinal tract, with oleandrigenin being detected in the bloodstream shortly after ingestion, indicating rapid biotransformation of the parent compound [1] [2]. The conversion from this compound to oleandrigenin occurs primarily in human tissues, though not in plasma, suggesting that hepatic metabolism and possibly gastrointestinal enzymes play crucial roles in this metabolic process [2].

Distribution studies reveal that oleandrigenin demonstrates favorable tissue penetration capabilities. Of particular therapeutic interest is its ability to cross the blood-brain barrier, suggesting potential applications for central nervous system disorders and brain cancers [3]. The compound exhibits a complex distribution pattern with accumulation in various tissues, including the heart, which may contribute to its cardiotoxic effects [1]. The volume of distribution is expected to be substantial due to the compound's lipophilicity, though specific quantitative parameters in humans require further characterization.

Table 2: Pharmacokinetic and Toxicological Parameters of Oleandrigenin and this compound

| Parameter | Oleandrigenin | This compound |

|---|---|---|

| Bioavailability | Not quantitatively specified | 7.0% (in rats) [6] |

| Toxic Blood Concentration | Not explicitly specified | 1-2 ng/ml (humans) [1] |

| Fatal Blood Concentration | Not explicitly specified | ~20 ng/ml (humans) [1] |

| Primary Metabolic Pathway | Formed from this compound via deglycosylation | Hepatic metabolism to oleandrigenin [2] |

| Elimination Route | Feces (major), Urine (minor) [2] | Feces (major), Urine (minor) [2] |

| Plasma Half-Life | Not quantitatively specified | ~2 hours (oral), ~0.5 hours (IV) [2] |

Elimination and Enterohepatic Circulation

The elimination kinetics of oleandrigenin involve both hepatic and renal pathways, with biliary excretion representing the primary route of elimination [2]. This results in predominantly fecal excretion, which significantly reduces renal exposure compared to hepatic exposure. Evidence suggests that oleandrigenin may undergo enterohepatic recirculation, where the compound is excreted in bile, reabsorbed from the gastrointestinal tract, and returned to the liver [1]. This recycling process may prolong the systemic exposure and contribute to the compound's extended pharmacological and toxicological effects.

The clearance rate of oleandrigenin appears to be slower than that of its parent compound this compound, potentially due to differences in protein binding, tissue distribution, or specific elimination mechanisms [1]. This prolonged clearance may have implications for both therapeutic efficacy and toxicity risk, particularly in cases of chronic administration or overdose. Complete quantitative profiling of oleandrigenin's pharmacokinetic parameters in humans remains an area requiring further research, as current understanding is derived primarily from animal studies and case reports of oleander poisoning [1].

Analytical Methods and Experimental Protocols

UPLC-MS/MS Protocol for Quantification

The ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method represents the current gold standard for sensitive and specific detection and quantification of oleandrigenin in biological matrices. This protocol enables researchers to obtain precise measurements of oleandrigenin concentrations in plasma, tissue homogenates, and other biological samples, supporting pharmacokinetic studies and toxicological assessments [6].

- Chromatographic Conditions: Utilize a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase should consist of acetonitrile-water with 0.1% formic acid, using a gradient elution method increasing acetonitrile from 10% to 90% over 2.5 minutes, with a flow rate of 0.4 mL/min and total run time of 4 minutes [6].

- Mass Spectrometric Conditions: Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). For this compound (the precursor to oleandrigenin), monitor the transition m/z 577 → 145 with cone voltage 30 V and collision voltage 22 V. Use an internal standard such as curdione (m/z 237 → 135) for quantification accuracy [6].

- Sample Preparation: Extract biological samples using liquid-liquid extraction with ethyl acetate. Prepare standard curves in blank matrix (plasma) spiked with known concentrations of analytical standards, typically ranging from 0.5 to 1000 ng/mL. Validate the method for selectivity, precision, accuracy, and recovery according to regulatory guidelines [6].

Metabolic Conversion Assay

To experimentally investigate the biotransformation of this compound to oleandrigenin, researchers can employ an in vitro metabolic stability assay using liver microsomes or hepatocyte cultures.

- Incubation System: Prepare liver microsomes (human or animal) suspended in potassium phosphate buffer (100 mM, pH 7.4) containing magnesium chloride (5 mM). Add this compound substrate at concentrations typically ranging from 1-10 μM [1] [2].

- Reaction Initiation: Start the metabolic reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to provide essential cofactors for cytochrome P450 enzymes [1].

- Sample Collection and Analysis: Terminate reactions at predetermined time points (0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile. Remove precipitated proteins by centrifugation and analyze the supernatant using the UPLC-MS/MS method described above to quantify the formation of oleandrigenin over time [6] [2].

- Kinetic Analysis: Calculate metabolic formation rates and determine kinetic parameters (V~max~, K~m~) using appropriate nonlinear regression models to quantify the enzymatic efficiency of oleandrigenin formation [1].

Pharmacological Mechanisms and Therapeutic Potential

Molecular Mechanisms of Action

Oleandrigenin exerts its primary pharmacological effects through specific inhibition of the Na+/K+-ATPase pump, a critical transmembrane ion transporter responsible for maintaining cellular electrochemical gradients [4]. This binding interaction occurs at the α-subunit of the pump, particularly affecting the α1 and α3 isoforms that are frequently overexpressed in various cancer types [4]. The inhibition of Na+/K+-ATPase leads to intracellular sodium accumulation, which subsequently alters calcium homeostasis through the sodium-calcium exchanger, resulting in increased intracellular calcium concentrations that can modulate various signaling pathways and, at higher concentrations, induce apoptosis [3] [4].

Beyond this primary mechanism, oleandrigenin influences multiple signaling cascades implicated in cell proliferation, survival, and metastasis. The compound has been shown to suppress the signal transducer and activator of transcription 3 (STAT-3) signaling pathway, which plays a crucial role in cancer cell invasion and metastasis [4]. This inhibition leads to downstream effects including reduced expression of transcription factors such as OCT3/4 and β-catenin, as well as decreased activity of matrix metalloproteinase-9 (MMP-9), ultimately resulting in impaired invasive capacity of cancer cells [4]. Additionally, oleandrigenin modulates other pathways including NF-κB, PI3K/Akt, and MAPK cascades, which collectively contribute to its pleiotropic effects on cancer cell viability and proliferation [3].

Diagram 1: Oleandrigenin's multi-target mechanisms affecting cancer cell survival and metastasis. Key pathways include Na+/K+-ATPase inhibition and STAT-3 signaling suppression.

Anticancer Activities and Signaling Pathways

Oleandrigenin demonstrates potent anticancer activity at nanomolar concentrations against various cancer cell lines, including highly metastatic MDA-MB-231 breast cancer cells and radiotherapy-resistant variants [4]. The compound effectively inhibits colony formation and cellular invasion at concentrations below its IC~50~ for general cell viability, suggesting specific anti-proliferative and anti-metastatic properties rather than generalized cytotoxicity [4]. This selective anticancer effect is particularly valuable from a therapeutic perspective, as it may allow for effective tumor suppression with reduced collateral damage to normal cells.

The anti-invasive properties of oleandrigenin represent one of its most promising therapeutic attributes. Through inhibition of the STAT-3 signaling pathway, oleandrigenin downregulates key molecular mediators of metastasis including OCT3/4, β-catenin, and matrix metalloproteinase-9 (MMP-9) [4]. This multi-factorial approach to limiting cancer spread is complemented by the compound's effects on other pathways implicated in tumor progression, including PI3K/Akt modulation and NF-κB suppression [3]. The convergence of these signaling influences results in comprehensive anticancer activity targeting both primary tumor growth and metastatic dissemination.

Diagram 2: Oleandrigenin's effect on cancer invasion and metastasis through STAT-3 pathway inhibition, affecting key mediators including OCT3/4, β-catenin, and MMP-9.

Research Implications and Future Directions

The investigation of oleandrigenin as a potential therapeutic agent faces the significant challenge of its narrow therapeutic window, which is characteristic of cardiac glycosides [1] [3]. Future research should focus on structural optimization through medicinal chemistry approaches to develop analogs with improved safety profiles while maintaining anticancer efficacy. Promising strategies include modifying the lactone ring, steroid nucleus, or functional groups to alter receptor binding affinity and pharmacokinetic properties [1]. Additionally, formulation approaches such as liposomal encapsulation, nanoparticle delivery systems, or prodrug strategies may enhance targeted delivery to tumor tissues while minimizing exposure to sensitive organs like the heart [1].

From a clinical development perspective, combination therapies represent another attractive avenue for investigation. Oleandrigenin may potentially synergize with conventional chemotherapeutic agents or radiotherapy, allowing for dose reduction while maintaining or enhancing antitumor efficacy [4]. The compound's ability to inhibit STAT-3 signaling suggests potential utility in overcoming treatment resistance in various cancer types [4]. As research progresses, comprehensive toxicological profiling and rigorous pharmacokinetic studies in relevant animal models will be essential to establish safe dosing parameters and identify potential organ-specific toxicities before clinical translation can be considered [1] [3].

Table 3: Experimental Data on Anticancer Effects of this compound and Related Compounds

| Parameter | This compound | Odoroside A | Experimental Context |

|---|---|---|---|

| IC~50~ MDA-MB-231 | 72 nM [4] | 183 nM [4] | Breast cancer cell viability |

| IC~50~ Endothelial Cells | 35 nM [4] | 127 nM [4] | Normal cell toxicity assessment |

| Anti-invasive Effect | Significant at 1-50 nM [4] | Significant at 1-100 nM [4] | Matrigel invasion assay |

| STAT-3 Inhibition | Observed at 50 nM [4] | Observed at 100 nM [4] | Phospho-STAT-3 reduction |

| MMP-9 Activity Reduction | Observed at 50 nM [4] | Observed at 100 nM [4] | Gelatin zymography |

References

- 1. This compound: A Systematic Review of its Natural Sources, Structural... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A bioactive phytochemical and potential cancer ... [sciencedirect.com]

- 4. This compound and Its Derivative Odoroside A, Both Cardiac ... [mdpi.com]

- 5. (CHEBI:63508) oleandrigenin [ebi.ac.uk]

- 6. Determination of this compound and adynerin in rat plasma by ... [arabjchem.org]

oleandrin concentration in leaves vs flowers

Oleandrin Concentration by Plant Part

The following table consolidates findings from multiple studies on this compound concentration in different parts of the Nerium oleander plant.

| Plant Part | Concentration Range | Notes | Source (Location) |

|---|---|---|---|

| Leaves | 0.12 - 5.49 mg/g (0.012% - 0.549%) | Often the plant part with the highest concentration after roots; varies by region, cultivar, and environment [1] [2] [3]. | Algeria, Syria |

| Flowers | 0.05 - 0.25 mg/g (0.005% - 0.025%) | Consistently contains a lower concentration of this compound than leaves [1] [3]. | Algeria, Syria |

| Roots | 0.12 - 0.64 mg/g | Reported to have the highest concentration, 1.5 to 2 times greater than leaves [1]. | Syria |

| Stems/Branches | 0.04 - 0.62 mg/g (0.004% - 0.062%) | Typically contains the lowest concentration of this compound [1] [3]. | Algeria, Syria |

Experimental Protocols for Quantification

The data in the summary table is generated primarily through chromatographic techniques. Here are the detailed methodologies for the two most relevant studies:

Protocol 1: UHPLC-DAD Method for Dried Leaves (2024) [2]

This recent study developed a validated Ultra-High-Performance Liquid Chromatography method coupled with a Diode Array Detector (UHPLC-DAD).

- Sample Preparation: Dried leaf samples were ground into a homogeneous powder. A precise weight was extracted with methanol using an ultrasonic bath.

- Chromatography:

- Column: Reversed-phase C18 column.

- Mobile Phase: A gradient of water and acetonitrile, both acidified with orthophosphoric acid.

- Detection: DAD at a wavelength of 220 nm.

- Internal Standard: Amygdalin was used for accurate quantification.

- Method Validation: The method was validated for linearity (0.1–25 µg/mL), precision, and accuracy, meeting international standards for analytical chemistry.

The workflow for this protocol can be summarized as follows:

Experimental workflow for UHPLC-DAD analysis of this compound.

Protocol 2: HPLC-DAD Analysis Across Algeria (2017) [3]

This broader survey study used High-Performance Liquid Chromatography (HPLC) to analyze samples from across Algeria.

- Sample Preparation: Plant materials were rapidly dried at 80°C for 40 minutes immediately after collection to preserve stability. The dried material was then powdered.

- Extraction: Powdered samples were mixed with a methanol-water (9:1) solution. The extraction involved vortexing, sonication, and centrifugation. The supernatant was then concentrated using a rotary evaporator.

- Chromatography:

- Apparatus: Waters 2695 system with a Symmetry C18 column.

- Detection: Diode Array Detector (DAD).

- Quantification: this compound was quantified against a reference standard of known purity.

Key Influencing Factors & Toxicological Significance

For researchers, it is critical to understand that this compound concentration is not static and is influenced by several factors:

- Plant Organ: The consistent finding across studies is a clear hierarchy: Roots > Leaves > Flowers > Stems/Branches [1] [3].

- Environmental & Genetic Factors: Significant variations in this compound levels are linked to the plant's geographical location (wild vs. cultivated) [2], soil conditions, light exposure, and the specific cultivar or "variety" of the plant [3].

From a drug development and safety perspective, the high concentration in leaves is doubly important. Not only does it identify leaves as the most viable raw material for extraction, but it also underscores the severe toxicity risk, as ingestion of even a few leaves can be fatal [4] [2].

References

- 1. Analysis of this compound in Oleander Extract ( Nerium oleander ) by HPLC [academia.edu]

- 2. Development and validation of an UHPLC-DAD method for ... [sciencedirect.com]

- 3. Determination of this compound Levels by HPLC-DAD in ... [scialert.net]

- 4. This compound: A Systematic Review of its Natural Sources ... [pmc.ncbi.nlm.nih.gov]

Quantitative Oleandrin Levels in Plant Parts

The following table summarizes the concentration of oleandrin found in different parts of the oleander plant, based on an analysis of samples collected across Algeria [1]:

| Plant Part | This compound Concentration Range (% of Dry Weight) | Number of Samples (n) |

|---|---|---|

| Leaves | 0.022% - 0.549% | 148 |

| Branches | 0.004% - 0.062% | 3 |

| Flowers | 0.005% - 0.025% | 4 |

Factors Influencing this compound Concentration

Research has identified several key factors that significantly impact the concentration of this compound in oleander plants [1].

- Plant Part: Leaves are the primary site of this compound accumulation, containing up to ten times the concentration found in flowers or branches [1].

- Cultivar or "Variety": The chemical profile differs significantly between cultivated varieties and wild shrubs. Red-flowered varieties generally exhibit higher levels of cardiac glycosides compared to white-flowered ones [2] [1].

- Plant Height: For the common wild shrub ("Variety 1"), plants over 2 meters tall showed significantly higher leaf this compound levels than shorter ones, suggesting a potential link between plant maturity and toxin production [1].

- Environmental Factors: Light exposure and soil nature also influence concentration. Plants growing in direct sunlight and in clay-rich soils tended to have higher this compound levels in their leaves compared to those in shaded environments or sandy soils [1].

Detailed Experimental Protocol for this compound Quantification

For researchers aiming to replicate these findings, the following methodology provides a detailed workflow from sample collection to analysis [1].

Experimental workflow for this compound quantification.

Sample Collection and Pre-treatment [1]

- Collection: Gather plant material (leaves, flowers, branches). The study collected 155 samples from 25 different sites.

- Immediate Drying: Dry samples immediately after collection in an oven at 80°C for 40 minutes to preserve chemical integrity.

- Storage: Store dried material in paper bags, protected from light and moisture, until analysis.

- Pulverization: On the day of assay, grind the plant material into a fine, homogeneous powder using a copper mortar and an electric mill.

Extraction and Analysis [1]

The specific parameters for the liquid-liquid extraction and HPLC analysis are detailed below:

HPLC-DAD analysis workflow for this compound.

Liquid-Liquid Extraction:

- Weigh 1 gram of fine plant powder.

- Add 10 mL of a methanol-water solution (9:1).

- Vortex for 2 minutes, then sonicate for 30 minutes.

- Centrifuge for 10 minutes.

- Collect the supernatant and evaporate to dryness using a rotary evaporator.

- Reconstitute the dry residue in 1 mL of mobile phase and filter through a 0.45 μm membrane before HPLC injection.

HPLC-DAD Analysis:

- Column: Symmetry C18 (4.6x75 mm, 3.5 μm), with a C18 guard column.

- Mobile Phase: Gradient elution using Water and Acetonitrile (with 0.1% Formic Acid).

- Flow Rate: 1.0 mL/min.

- Detection: Diode Array Detector (DAD), with monitoring at wavelengths between 215 nm and 230 nm.

- Quantification: Use an external this compound standard of known high purity (e.g., ≥97%) for calibration.

Key Takeaways for Researchers

- Prioritize Leaf Material: For maximum this compound yield, focus on extracting from mature leaves of tall, red-flowered varieties.

- Standardize Growing Conditions: Cultivating plants in full sun with clay-rich soil may provide a more consistent and potent starting material.

- Ensure Sample Integrity: The immediate drying step is critical to prevent chemical degradation and ensure analytical accuracy.

References

Comprehensive Application Notes: Oleandrin Extraction from Nerium oleander for Research and Drug Development

Introduction to Oleandrin and Its Natural Sources

This compound is a potent cardiac glycoside primarily isolated from the plant Nerium oleander (Apocynaceae family), an ornamental shrub widely distributed in tropical and subtropical regions. This highly bioactive compound has garnered significant research interest due to its diverse pharmacological activities, including potential anticancer, antiviral, and neuroprotective properties. This compound (C₃₂H₄₈O₉) is a white crystalline powder with a molecular weight of 576.727 Da, characterized by its high lipid solubility and insolubility in water, though it dissolves readily in methanol, ethanol, and chloroform. Its structure consists of a steroidal aglycone with a sugar moiety attached at position C3 [1].

The highest concentration of this compound is found in the leaves of Nerium oleander, though all parts of the plant contain this compound, including stems, flowers, buds, nectar, and sap. It's important to note that red-flowered oleander varieties typically exhibit higher levels of cardiac glycosides compared to white-flowered varieties. Heat does not inactivate the glycoside, meaning this compound persists even in burned plant products. Another species, Thevetia peruviana (yellow oleander), does not produce this compound but contains different cardiac glycosides, primarily thevetin A [1].

Extraction Methodologies: Comparative Analysis

Overview of Extraction Techniques

Several extraction methods have been developed for this compound, each with distinct advantages and limitations regarding yield, purity, scalability, and safety. The choice of method depends on the intended application, available equipment, and required purity of the final extract. Traditional methods include boiling water extraction, organic solvent extraction, and more advanced techniques like supercritical fluid extraction and subcritical liquid extraction [2] [3] [4].

Table 1: Comparative Analysis of this compound Extraction Methods

| Extraction Method | Solvents/Parameters | Yield & Efficiency | Advantages | Limitations |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | CO₂ with ethanol modifier (5-30%), 50-70°C, 120-500 bar | High purity, efficient for lipophilic compounds | Clean process (no solvent residues), tunable selectivity, scalable for industrial applications | High equipment cost, technical complexity, requires optimization of parameters |

| Subcritical Liquid Extraction | Ethanol:water mixtures (e.g., 80:20), below critical point | Higher extraction yield of this compound compared to SFE | Higher yields than SFE, lower pressure than SFE, preserves thermolabile compounds | Requires solvent removal, potential solvent residues |

| Organic Solvent Extraction | Methanol, ethanol, petroleum ether, chloroform | Varies by solvent; ethanol effective for phenolic compounds | Simple equipment, established protocols, scalable | Potential toxic solvent residues, lower selectivity for this compound |

| Hot Water Extraction | Boiling water, 2-3 hours | Lower this compound yield but extracts polysaccharides | Simple and safe, good for polar compounds, traditional method | Low this compound yield, co-extraction of polar impurities, less suitable for this compound isolation |

Quantitative Performance Data

Recent phytochemical studies have provided quantitative data on extraction efficiency across different methods. For Nerium oleander leaves, the Soxhlet extraction method with ethanol produced the highest phenol content at 60.334 ± 2.997 mg GAE/g DS (gallic acid equivalents per gram of dry sample). In comparison, maceration methods yielded slightly lower phenol content but may be preferable for thermolabile compounds. The antioxidant capacity of Nerium oleander extracts, however, was generally lower than that of other medicinal plants like Cestrum nocturnum L., which showed values of 229.247 ± 7.259 μmol Trolox/g DS using the DPPH method [5].

Detailed Experimental Protocols

Supercritical Carbon Dioxide Extraction Protocol

Principle: Supercritical CO₂ acts as a tunable solvent with gas-like diffusivity and liquid-like density, selectively extracting lipophilic compounds like this compound when modified with polar solvents [3].

Materials and Equipment:

- Nerium oleander leaves (dried and ground to 0.5-1mm particle size)

- Supercritical fluid extraction system with pressure and temperature control

- Food-grade carbon dioxide (CO₂) source

- Anhydrous ethanol (HPLC grade) as modifier

- Collection vessels

Procedure:

Plant Material Preparation: Harvest mature Nerium oleander leaves and dry at 40-50°C until moisture content reaches 8-12%. Grind using a mill to achieve uniform particle size of 0.5-1mm to maximize surface area while minimizing channeling.

Extraction Vessel Loading: Pack the ground plant material (100g scale) into the extraction vessel, ensuring uniform packing to prevent channeling. For larger scales, use multiple vessels in parallel.

System Pressurization: Pressurize the system with CO₂ to the target pressure (120-500 bar) and heat to the operational temperature (50-70°C). These parameters should be optimized based on the specific system and desired compound profile.

Modifier Addition: Introduce ethanol as a polar modifier (5-30% of total solvent volume) to enhance this compound solubility. The optimal modifier concentration typically ranges between 10-20%.

Dynamic Extraction: Maintain supercritical conditions with a continuous CO₂ flow rate of 2-5 mL/min for 2-4 hours. The extraction time depends on the scale and plant material characteristics.

Fraction Collection: Depressurize the supercritical fluid through a restrictor valve into collection vessels cooled to 4°C. The this compound-rich extract precipitates as a resinous material.

Solvent Removal: If ethanol modifier was used, employ rotary evaporation under reduced pressure at 40°C to remove residual solvent. The resulting extract can be further purified or analyzed [3].

Subcritical Liquid Extraction Protocol

Principle: This method uses solvents at temperatures and pressures between their standard states and critical points, potentially offering higher extraction yields for certain compounds compared to supercritical methods [4].

Materials and Equipment:

- Nerium oleander leaves (dried and ground)

- High-pressure extraction vessel rated for subcritical conditions

- Ethanol-water mixture (80:20 v/v)

- Filtration system

- Rotary evaporator

Procedure:

Plant Material Preparation: Prepare plant material as described in the SFE protocol (dried, ground to 0.5-1mm particle size).